Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate
CAS No.: 24043-97-8
Cat. No.: VC2163484
Molecular Formula: C10H9NO2S2
Molecular Weight: 239.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24043-97-8 |
|---|---|
| Molecular Formula | C10H9NO2S2 |
| Molecular Weight | 239.3 g/mol |
| IUPAC Name | ethyl 2-thiophen-2-yl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H9NO2S2/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 |
| Standard InChI Key | WACGLWUSWZXSBF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=CS2 |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=CS2 |
Introduction
Physical and Chemical Properties
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound characterized by its distinctive chemical structure that incorporates both thiazole and thiophene rings. These structural elements contribute significantly to the compound's reactivity profile and potential applications. The compound is identified by the CAS number 24043-97-8 and has a molecular formula of C10H9NO2S2 . This molecular structure gives it a molecular weight of 239.31 g/mol .
The compound is known by several synonyms in scientific literature, including ethyl 2-(thiophen-2-yl)thiazole-4-carboxylate, 4-thiazolecarboxylic acid, 2-(2-thienyl)-, ethyl ester, and ethyl 2-thiophen-2-yl-1,3-thiazole-4-carboxylate . These various nomenclatures reflect the compound's structure from different chemical perspectives, highlighting either the thiazole core or the thiophene substituent.
Synthesis Methods
The synthesis of ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate typically involves cyclization reactions between appropriate precursors under controlled conditions. One common synthetic approach utilizes the reaction between 2-thiophenecarboxylic acid and thioamide derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). This reaction pathway enables the formation of the thiazole ring with the thiophene substituent at the 2-position.
For industrial scale production, similar synthetic routes are employed but with modifications to enhance yield, purity, and efficiency. These modifications often include the use of continuous flow reactors and optimized reaction conditions. The optimization of reaction parameters is crucial for achieving high-quality product with minimal impurities, which is especially important for applications requiring high-purity compounds.
The synthesis typically proceeds in a step-wise manner:
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Preparation of the thiophene-containing precursor
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Cyclization reaction to form the thiazole ring
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Esterification to introduce the ethyl carboxylate group
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Purification of the final product
Each step requires careful control of reaction conditions, including temperature, solvent selection, and reaction time to maximize yield and minimize side products.
Applications in Research and Industry
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate demonstrates versatility in various scientific fields, positioning it as a valuable compound in both research and industrial applications. The compound's heterocyclic structure, combining both thiazole and thiophene rings, provides unique electronic and steric properties that make it particularly useful as a building block for synthesizing more complex molecules.
In medicinal chemistry, this compound serves as a precursor for developing potential therapeutic agents. The thiazole ring is a privileged structure in drug discovery, appearing in numerous pharmaceuticals, while the thiophene moiety contributes additional properties that can enhance biological activities. The carboxylate group provides a convenient handle for further functionalization, allowing for the creation of derivatives with potentially enhanced pharmacological profiles.
Material science applications exploit the electronic properties of the compound, particularly its conjugated ring systems which can contribute to interesting optical and electronic characteristics. These properties make derivatives of this compound candidates for developing organic semiconductors, photovoltaic materials, and sensor technologies.
The compound also finds applications in agricultural chemistry, particularly in the development of agrochemicals such as fungicides and pesticides. The biological activity associated with thiazole-containing compounds can be leveraged to create compounds that target specific agricultural pests while minimizing environmental impact.
Biological Activities and Mechanism of Action
The biological activities of ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate and its derivatives are largely attributed to the compound's structural features. The mechanism of action primarily involves interactions between the thiazole ring and various biological targets, including enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by integrating into biological membranes or interacting with nucleic acids.
Related thiazole derivatives have demonstrated significant antimicrobial and antioxidant properties. For instance, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates has been evaluated for antimicrobial and antioxidant activities, showing promising results . Similarly, ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives have exhibited antimicrobial activity against various bacterial and fungal strains .
The effectiveness of these compounds against microbial targets may be explained by their ability to interact with specific bacterial proteins, such as DNA gyrase and DNA topoisomerase, as well as fungal proteins like ergosterol, which are known targets for antimicrobial agents . Molecular docking studies have been performed to predict the binding interactions of these compounds with their biological targets, providing insights into their mechanism of action .
Antimicrobial Activity Table
Comparison with Similar Compounds
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate belongs to a broader family of thiazole and thiophene derivatives, each with distinct structural features and properties. A comparative analysis with related compounds provides valuable insights into structure-activity relationships and potential applications.
One closely related compound is 2-thiophen-2-yl-1,3-thiazole-4-carbonyl chloride (CAS: 306934-98-5), which differs from ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate in having a carbonyl chloride group instead of an ethyl carboxylate . This structural difference significantly affects the compound's reactivity, making the carbonyl chloride derivative more reactive and suitable as an intermediate for further transformations.
Another related compound is 2-methyl-4-(2-thienyl)-1,3-thiazole (CAS: 21036-67-9), which has a different substitution pattern with a methyl group at the 2-position and the thiophene ring at the 4-position . This structural rearrangement alters the electronic distribution within the molecule, potentially affecting its biological activities and physical properties.
Structural Comparison Table
The structural differences among these compounds result in distinct physicochemical properties and reactivity profiles. For instance, the carbonyl chloride derivative is more reactive and can serve as an acylating agent, while the ethyl carboxylate offers greater stability and different functionalization options. Understanding these structural relationships is essential for rational design of new compounds with desired properties.
Recent Research Findings
Recent research on ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate and related thiazole derivatives has focused primarily on their biological activities and potential therapeutic applications. These studies have provided valuable insights into the structure-activity relationships and mechanism of action of these compounds.
A significant area of research involves the development and evaluation of thiazole derivatives for antimicrobial and antioxidant activities. For example, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates was synthesized and evaluated for their antimicrobial and antioxidant properties . The results revealed that certain derivatives, particularly ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate, demonstrated promising antioxidant activities .
Another notable study focused on the design, synthesis, and antimicrobial evaluation of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives . These compounds were synthesized through a two-step process involving sulfonation and sulfonamide coupling, starting from ethyl 2-aminothiazole-4-carboxylate . The antimicrobial screening results indicated that compounds with electron-withdrawing substituents showed promising antibacterial and antifungal activities, particularly against Bacillus subtilis and Aspergillus niger strains .
To gain deeper insights into the mechanism of action of these compounds, molecular docking studies were performed. These studies evaluated the binding interactions of the synthesized compounds with bacterial proteins (DNA gyrase and DNA topoisomerase) and fungal protein (ergosterol), which are known targets for antimicrobial agents . The docking results provided valuable information about the potential binding modes of these compounds with their biological targets, offering a rational basis for further optimization.
Structure-Activity Relationships
The structure-activity relationships (SAR) of ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate and its derivatives reveal important insights into how structural modifications influence biological activities. These relationships are crucial for the rational design of new compounds with enhanced properties for specific applications.
The thiazole ring serves as the core pharmacophore in many bioactive compounds, contributing to their interaction with various biological targets. The position and nature of substituents on this ring significantly influence the compound's biological activities. For instance, the presence of an ethyl carboxylate group at the 4-position of the thiazole ring provides a site for hydrogen bonding and potential interaction with target proteins.
The thiophene substituent at the 2-position of the thiazole ring introduces additional sulfur-mediated interactions, which can enhance binding to specific biological targets. The planarity of the thiophene ring also contributes to the compound's ability to intercalate with DNA or interact with planar binding sites in proteins.
Synthetic Strategies and Optimization
The synthesis of ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Various synthetic strategies have been developed, each with specific advantages and limitations.
Traditional synthesis methods typically involve the cyclization of appropriately functionalized precursors. A common approach utilizes the reaction between thiophene-containing precursors and sulfur-containing compounds to form the thiazole ring. This method often requires careful control of reaction temperature and time to minimize side reactions and optimize yield.
For industrial-scale production, continuous flow reactors have been employed to enhance process efficiency and control. These reactors allow for better heat and mass transfer, resulting in more consistent product quality and higher yields. The optimization of reaction parameters, such as temperature, solvent selection, and catalyst loading, is crucial for achieving optimal results.
Purification strategies for ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate typically involve recrystallization, column chromatography, or a combination of techniques to ensure high purity. The specific purification method depends on the nature and quantity of impurities present, as well as the required purity level for the intended application.
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